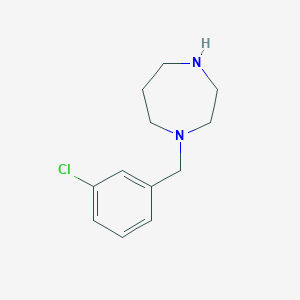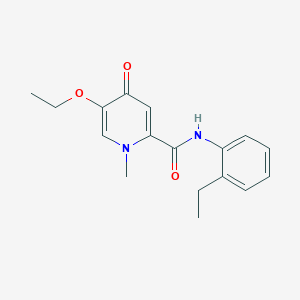
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H8Cl2N2OS and its molecular weight is 323.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was synthesized and characterized, showing potential for metal complex formation and antibacterial activities against various strains (Obasi et al., 2017).
- Another study focused on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents, demonstrating significant activity against pathogenic strains (Bikobo et al., 2017).
Antitumor and Antimicrobial Activities
- A study designed and synthesized a biologically stable derivative of 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid, showing excellent in vivo inhibitory effect on tumor growth (Yoshida et al., 2005).
- The synthesis of new N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides was reported, showing psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities (Zablotskaya et al., 2013).
Other Applications
- The preparation of 1,3-benzothiazol-2-yl benzamides was studied, revealing potential as anticonvulsant agents without neurotoxicity or liver toxicity (Rana et al., 2008).
- A study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives identified potential antidiabetic agents, highlighting a candidate drug for diabetes mellitus treatment (Nomura et al., 1999).
Zukünftige Richtungen
The future directions for “N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could involve further exploration of their antibacterial properties . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .
Wirkmechanismus
Target of Action
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide, a derivative of benzothiazole, has been shown to interact with a wide range of biological targets. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological processes, including DNA replication, protein synthesis, and metabolic pathways.
Mode of Action
It is known that benzothiazole derivatives can inhibit the activity of their targets, leading to changes in the biological processes they regulate . For example, inhibition of DNA gyrase can prevent DNA replication, while inhibition of peptide deformylase can disrupt protein synthesis.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of dihydroorotase and dihydropteroate synthase can disrupt the synthesis of pyrimidines and folate, respectively, which are essential for DNA replication . Similarly, inhibition of enoyl acyl carrier protein reductase can affect fatty acid synthesis, while inhibition of aldose reductase can influence glucose metabolism .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For instance, inhibition of DNA gyrase can lead to the cessation of DNA replication, resulting in cell death . Similarly, disruption of protein synthesis due to peptide deformylase inhibition can also lead to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability and activity can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, the compound’s efficacy can be influenced by the physiological environment, including the presence of specific enzymes or transporters, and the pH of different body compartments.
Biochemische Analyse
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-6-7-10-12(11(9)16)17-14(20-10)18-13(19)8-4-2-1-3-5-8/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAXFGQUQQOSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3018321.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)

![4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3018328.png)
![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B3018330.png)
![4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyridine](/img/structure/B3018331.png)

![N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B3018336.png)


![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B3018340.png)
